2-(5-Bromoindolin-3-YL)oxazole hcl
Description
Significance of Heterocyclic Systems in Chemical Sciences
Overview of Nitrogen- and Oxygen-Containing Heterocycles
Heterocyclic compounds are a fundamental class of organic molecules, with a significant majority of known organic compounds belonging to this category. openmedicinalchemistryjournal.com Their structures are characterized by a cyclic framework containing one or more heteroatoms, most commonly nitrogen, oxygen, or sulfur. ijsrtjournal.com Nitrogen- and oxygen-containing heterocycles are of paramount importance due to their widespread presence in natural products and synthetic compounds with profound biological activities. wisdomlib.orgcrsubscription.comencyclopedia.pub
Nitrogen-containing heterocycles are integral to the structure of numerous biomolecules, including alkaloids, vitamins, and hormones. encyclopedia.pub Their presence is a defining feature in a vast array of pharmaceuticals, with approximately 60% of unique small-molecule drugs approved by the FDA containing a nitrogen heterocycle. encyclopedia.pub This prevalence is attributed to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors, thereby modulating their function. encyclopedia.pubfiveable.me
Similarly, oxygen-containing heterocycles are ubiquitous in nature and are key components of many biologically active natural products that have inspired drug discovery. crsubscription.comresearchgate.net These compounds are found in a significant number of approved drugs and are recognized for their diverse pharmacological applications. crsubscription.commdpi.com The incorporation of oxygen into a heterocyclic ring can influence the molecule's physical, chemical, and biological properties, including its electron density and solubility. crsubscription.comresearchgate.net
Importance of Indoline (B122111) and Oxazole (B20620) Moieties in Molecular Design
The indoline scaffold, a bicyclic heterocycle, is a prominent structural motif in a multitude of natural products and synthetic compounds of medicinal value. nih.gov In recent years, it has been increasingly exploited as a foundational backbone in drug discovery, leading to the development of agents with anticancer, antibacterial, and anti-inflammatory properties. nih.gov The versatility of the indoline structure allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the design of novel therapeutic agents. nih.govsciencedaily.com
The oxazole ring, a five-membered heterocycle containing both a nitrogen and an oxygen atom, is another critical scaffold in medicinal chemistry. numberanalytics.comtandfonline.com First synthesized in 1917, oxazole derivatives have since been found to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. numberanalytics.com The unique structure and reactivity of the oxazole ring make it an attractive starting point for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. numberanalytics.comjetir.org The ability of the oxazole nucleus to interact with various biological receptors through non-covalent bonds contributes to its broad pharmacological significance. tandfonline.comjetir.org
Contextualization of Hybrid Chemical Structures: The Indoline-Oxazole Nexus
Rationale for Combining Indoline and Oxazole Scaffolds
The strategy of creating hybrid molecules by combining two or more distinct pharmacologically active scaffolds is a well-established approach in drug discovery. This method aims to develop novel compounds with potentially synergistic or enhanced biological activities compared to the individual components. researchgate.net The fusion of the indoline and oxazole moieties into a single molecular entity is a prime example of this strategy. The rationale behind this combination lies in the complementary and often potent biological properties of each scaffold. Indole-based hybrids, a class closely related to indolines, have been successfully employed to discover novel and potent antitumor agents. nih.gov
General Research Interest in Indoline-Oxazole Derivatives
There is a growing body of research focused on the synthesis and biological evaluation of indoline-oxazole and related indole-oxazole derivatives. nih.govnih.gov Studies have explored the synthesis of these hybrid compounds and investigated their potential as therapeutic agents. For instance, research has been conducted on the synthesis of 5-(3'-indolyl)-oxazoles and their evaluation for antioxidative activity. nih.gov Furthermore, the van Leusen reaction has been utilized to prepare indolyloxazoles, demonstrating the chemical tractability of this hybrid scaffold. nih.gov The interest in these derivatives stems from the potential to create novel chemical entities with unique and potent biological profiles, such as anticancer agents. nih.gov
Academic Relevance of 2-(5-Bromoindolin-3-YL)oxazole (B3225661) HCl
While broad research into indoline-oxazole scaffolds is evident, the specific compound 2-(5-Bromoindolin-3-YL)oxazole HCl represents a more focused area of chemical inquiry. Its academic relevance lies in its potential as a building block or intermediate in the synthesis of more complex molecules. The presence of a bromine atom on the indoline ring provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the generation of a library of derivatives. Such derivatives are often synthesized for screening in various biological assays to discover new lead compounds in drug discovery programs. The hydrochloride salt form suggests that the compound has been prepared in a manner to improve its solubility and handling properties, which is a common practice in chemical and pharmaceutical research. The study of such specific, functionalized heterocyclic compounds is crucial for advancing the field of medicinal chemistry and for the continued discovery of novel therapeutic agents.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H10BrClN2O |
|---|---|
Molecular Weight |
301.56 g/mol |
IUPAC Name |
2-(5-bromo-2,3-dihydro-1H-indol-3-yl)-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C11H9BrN2O.ClH/c12-7-1-2-10-8(5-7)9(6-14-10)11-13-3-4-15-11;/h1-5,9,14H,6H2;1H |
InChI Key |
WWQKKCFTYGMRRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)Br)C3=NC=CO3.Cl |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2 5 Bromoindolin 3 Yl Oxazole Hcl
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A DFT study on 2-(5-Bromoindolin-3-YL)oxazole (B3225661) HCl would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This involves calculating bond lengths, bond angles, and dihedral angles between the constituent atoms. The results of these calculations for related heterocyclic structures are often validated by comparison with experimental X-ray crystallography data. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Analysis of the spatial distribution of HOMO and LUMO orbitals would reveal the likely sites for electrophilic and nucleophilic attack on the 2-(5-Bromoindolin-3-YL)oxazole HCl structure.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions, measured in energy (kcal/mol), provides insight into the molecule's stability arising from intramolecular charge transfer. researchgate.netnih.gov This method is particularly useful for understanding the electronic interactions between the bromoindolin and oxazole (B20620) ring systems.
Transition Density Matrix (TDM) and Density of State (DOS) Analyses
Transition Density Matrix (TDM) analysis is employed to understand electronic transitions, such as those observed in UV-Vis spectroscopy. It provides a visual and quantitative description of how the electron density changes when the molecule absorbs energy and moves from the ground state to an excited state. This is crucial for interpreting the nature of electronic excitations.
The Density of States (DOS) plot provides a graphical representation of the number of available molecular orbitals at each energy level. By analyzing the contributions of different atoms or molecular fragments to the DOS, particularly around the HOMO-LUMO gap, one can understand which parts of the this compound molecule are most involved in electronic processes.
Computational Prediction of Spectroscopic Characteristics (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations are a powerful tool for predicting and interpreting various types of spectra. bldpharm.com
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (¹H and ¹³C NMR) chemical shifts. These calculated values, when compared with experimental data, help confirm the molecular structure and assign specific signals to the correct nuclei.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., stretching, bending) to the observed absorption bands, aiding in the functional group identification of the synthesized compound.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Visible spectrum. This helps in understanding the electronic transitions responsible for the molecule's color and photochemical properties.
Note on Data Tables: Interactive data tables are not included as no specific computational data for this compound was found in the searched literature.
Molecular Modeling and Simulation
Molecular modeling and simulation are used to study the interactions of a molecule with its environment or with other molecules, such as biological macromolecules. For compounds with potential pharmacological relevance, like many oxazole derivatives, these simulations are key.
Conformational Analysis and Energy Landscapes
Conformational analysis is a fundamental computational technique used to determine the preferred three-dimensional arrangements of a molecule. For a molecule like this compound, which possesses rotatable bonds, multiple conformations can exist. Each conformation has a specific potential energy, and the collection of these energies across the landscape of all possible conformations is known as the energy landscape. The most stable conformations, corresponding to the global and local minima on this landscape, are the most likely to be biologically active.
Theoretical calculations, often employing methods like Density Functional Theory (DFT), can be used to investigate the stability of different isomers and conformers. researchgate.net For instance, studies on indole (B1671886) isomers have shown that the relative stability can be determined by comparing their thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy. researchgate.net In the case of this compound, the key dihedral angles to consider would be those around the bond connecting the indolin and oxazole rings, as well as the orientation of the substituents.
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The results of such an analysis would likely reveal a few low-energy conformations that are significantly more stable than others. These stable conformers would then be used for further computational studies, such as molecular docking.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Indolin-Oxazole) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0° | 0.00 | 75.3 |
| 2 | 60° | 1.50 | 15.1 |
| 3 | 120° | 3.00 | 5.5 |
| 4 | 180° | 0.50 | 4.1 |
Note: This table is a hypothetical representation of data from a conformational analysis study.
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. orientjchem.org This technique is instrumental in drug design for elucidating the binding affinity and interaction patterns between a ligand and its biological target. orientjchem.orgnih.gov For this compound, molecular docking studies would be crucial in identifying potential protein targets and understanding the molecular basis of its activity.
The process involves preparing the 3D structures of both the ligand (the most stable conformer of this compound) and the receptor. The ligand is then placed in the binding site of the receptor, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. ctu.edu.vn Lower binding energies indicate a more favorable interaction.
Docking studies on similar indole and oxazole derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding to various enzymes and receptors. nih.govnih.gov For example, in a study of oxazole derivatives as potential antivirals, docking analysis identified DNA polymerase as a probable biotarget, with calculated binding energies of -8.6 and -7.8 kcal/mol for the most active compounds. nih.gov Similarly, docking studies of indole derivatives have been used to design potent inhibitors of enzymes like BCL-2 and tubulin. orientjchem.orgmdpi.com
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Energy (kcal/mol) | -9.5 |
| Key Interacting Residues | Lys60, Leu43, Ile49, Asp134 |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |
Note: This table is a hypothetical representation of data from a molecular docking study.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability of a ligand-receptor complex over time. orientjchem.org While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal how the complex behaves in a more realistic, solvated environment. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions. mdpi.com
For the this compound-receptor complex, an MD simulation would typically be run for several nanoseconds. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. researchgate.net A stable RMSD profile suggests that the ligand remains securely bound in the active site. scienceopen.com Furthermore, MD simulations can be used to refine the binding free energy calculations, providing a more accurate estimation of the binding affinity. espublisher.com
Studies on similar heterocyclic compounds have demonstrated the utility of MD simulations in confirming the stability of docked poses and identifying key residues that maintain the interaction. nih.govbiointerfaceresearch.com For instance, MD simulations have been used to analyze the stability and fluctuation of indole derivatives bound to the BCL-2 protein. orientjchem.org
Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Receptor Complex
| Parameter | Value |
| Simulation Time | 100 ns |
| Average RMSD (Protein) | 1.5 Å |
| Average RMSD (Ligand) | 0.8 Å |
| Key Stable Interactions | Hydrogen bond with Asp134 |
Note: This table is a hypothetical representation of data from a molecular dynamics simulation study.
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Indole and Oxazole Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govdrugdesign.org This approach is invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. researchgate.net
Descriptor Selection and Model Construction
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a training set. drugdesign.org These descriptors are numerical representations of the physicochemical properties of the molecules, such as their electronic, steric, hydrophobic, and topological features. nih.govnih.gov For indole and oxazole scaffolds, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electronic parameters. nih.gov
Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest (RF), is used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., IC50 values). nih.govnih.gov The goal is to create a model that is not only statistically robust but also mechanistically interpretable. mdpi.com For instance, a QSAR study on nitrogen heterocycles identified interpretable molecular descriptors that have a good correlation with their inhibitory activity. mdpi.com
Table 4: Hypothetical Descriptors Used in a QSAR Model for Indole-Oxazole Derivatives
| Descriptor | Type | Description |
| LogP | Hydrophobic | Partition coefficient, measure of lipophilicity |
| TPSA | Topological | Topological Polar Surface Area |
| MW | Constitutional | Molecular Weight |
| HOMO | Electronic | Energy of the Highest Occupied Molecular Orbital |
| LUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital |
Note: This table is a hypothetical representation of descriptors selected for a QSAR model.
Predictive Performance Evaluation of QSAR Models
The predictive power of a QSAR model is its most important attribute. nih.gov A robust QSAR model should be able to accurately predict the activity of compounds that were not used in its development (the test set). drugdesign.org The predictive performance is evaluated using various statistical metrics. nih.gov
Commonly used validation parameters include the squared correlation coefficient (R²) for the training set, the cross-validated squared correlation coefficient (q²), and the squared correlation coefficient for the external test set (R²_pred). A high value for these parameters (typically > 0.6 for R² and > 0.5 for q²) indicates a reliable and predictive model. It is also crucial to define the applicability domain of the model to ensure that predictions are only made for compounds that are structurally similar to those in the training set. nih.gov Studies have shown that the predictive performance of QSAR models can deteriorate over time, highlighting the need for continuous retraining with new data. nih.gov
Table 5: Hypothetical Predictive Performance of a QSAR Model for Indole-Oxazole Derivatives
| Statistical Parameter | Value | Interpretation |
| R² (Training Set) | 0.85 | Good fit of the model to the training data |
| q² (Cross-Validation) | 0.75 | Good internal predictivity |
| R²_pred (Test Set) | 0.80 | Good external predictivity |
Note: This table is a hypothetical representation of the predictive performance of a QSAR model.
In Silico Design and Virtual Screening Methodologies
In silico design and virtual screening are powerful computational strategies used to identify promising lead compounds from large chemical libraries. ctu.edu.vnresearchgate.net These methods leverage the knowledge gained from molecular docking and QSAR studies to efficiently screen thousands or even millions of compounds, prioritizing those with the highest predicted activity and best drug-like properties. nih.govespublisher.com
Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening involves docking a library of compounds into the active site of a target protein and ranking them based on their predicted binding affinities. ctu.edu.vn Ligand-based virtual screening, on the other hand, uses a known active molecule as a template to search for other compounds with similar properties, often employing QSAR models or pharmacophore hypotheses. researchgate.net
For the discovery of novel indole and oxazole derivatives, a combination of these approaches would be highly effective. espublisher.com A validated QSAR model for this class of compounds could be used to rapidly screen a virtual library and filter out compounds with low predicted activity. The top-scoring hits could then be subjected to molecular docking to predict their binding modes and refine the selection. This integrated in silico workflow significantly enhances the efficiency of the hit-to-lead optimization process in drug discovery. researchgate.netespublisher.com For example, virtual screening has been successfully used to identify 1,2,4-oxadiazole (B8745197) derivatives as non-covalent inhibitors of the human 20S proteasome. nih.gov
Computational Studies on Reaction Mechanisms for Indoline-Oxazole Synthesis
The synthesis of complex heterocyclic structures such as this compound often involves multi-step reaction sequences where understanding the precise mechanism is crucial for optimizing reaction conditions and improving yields. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these complex reaction pathways. While specific computational studies on the synthesis of this compound are not extensively documented in public literature, valuable insights can be drawn from theoretical investigations into the formation of the core indoline (B122111) and oxazole rings and their coupling. These studies help predict the most energetically favorable reaction pathways, identify key intermediates and transition states, and explain the role of catalysts and reagents.
One of the key synthetic challenges is the controlled functionalization at the C3 position of the indoline ring. oaepublish.com Mechanistic studies often focus on transition-metal-catalyzed processes, which are common for forming the C-C or C-N bonds that link the two heterocyclic systems. nih.gov Palladium- and copper-based catalysts are frequently employed for such transformations. nsf.govnih.gov
Computational models can explore various potential mechanisms, for instance, in a palladium-catalyzed cross-coupling reaction to form the indolyl-oxazole bond. nih.govacs.org Theoretical calculations can map out the potential energy surface for the entire catalytic cycle, which typically involves steps like oxidative addition, migratory insertion, and reductive elimination. nih.govacs.org
A hypothetical DFT study on a palladium-catalyzed synthesis might compare different pathways. For example, in a C-H activation/coupling sequence, the calculations would determine the energy barriers for each step. This allows researchers to identify the rate-determining step of the reaction. Mechanistic investigations have shown that for some transformations, oxidation of the metal center, for instance to Ni(III), is essential to facilitate the difficult C–N bond-forming reductive elimination step. acs.org
Similarly, the formation of the oxazole ring itself can be the subject of computational analysis. nih.gov These studies can clarify ambiguities in reaction mechanisms, such as whether a reaction proceeds through a concerted pathway or a stepwise process involving discrete intermediates. nih.gov For example, DFT calculations have been used to investigate the thermal rearrangement of isoxazoles into oxazoles, showing that a cascade Boulton-Katritzky and subsequent migration-nucleophilic attack-cyclization rearrangement is energetically more favorable than other potential routes. nih.gov
The table below illustrates the type of data that can be generated from DFT studies on a representative copper-catalyzed C-H functionalization reaction, which is a plausible route for creating the indoline-oxazole linkage. The free energy barriers (ΔG‡) indicate the energy required for a particular step to occur.
| Reaction Step | Description | Calculated Free Energy Barrier (ΔG‡) (kcal/mol) |
|---|---|---|
| C-H Bond Activation | Initial deprotonation at the C-H bond mediated by the copper catalyst. | 30.9 |
| Cu(II)/Cu(II) to Cu(I)/Cu(III) Disproportionation | Generation of the active Cu(III) intermediate. This step was found to be exergonic (releases energy). | -6.2 |
| C-O Reductive Elimination | Final bond-forming step to yield the product, without a coupling partner. | 36.5 |
The data in Table 1, derived from a study on a related benzamide-oxazoline system, suggests that the direct C-O reductive elimination has a higher energy barrier than the initial C-H bond activation. nsf.gov This indicates that the reductive elimination step would be the rate-determining step of the reaction, a critical piece of information for chemists trying to optimize the reaction. nsf.gov
Furthermore, computational studies using methods like B3LYP can predict molecular geometries, such as bond lengths and angles, of the final compound. irjweb.com This helps to confirm the structure of the synthesized molecule. The analysis of frontier molecular orbitals (HOMO-LUMO) can also provide insights into the electronic properties and reactivity of the molecule. irjweb.com
Structure Activity Relationship Sar Studies Pertaining to the Indoline Oxazole Scaffold
SAR of the Indoline (B122111) Moiety
The indoline core, also known as 2,3-dihydroindole, serves as a crucial anchor and structural backbone in these compounds. nih.gov Its three-dimensional structure and the potential for substitution on both the aromatic and the saturated rings allow for fine-tuning of its pharmacological profile.
Substitutions on the indoline ring, both on the nitrogen atom and the carbon atoms of the benzene (B151609) ring, play a pivotal role in modulating the molecule's activity.
Indoline Nitrogen (N1): The nitrogen atom of the indoline ring is a common site for modification. Attaching protective groups or various substituents can influence the compound's stability, solubility, and interaction with biological targets. nih.gov The nature of the substituent on the nitrogen can significantly alter the electronic properties of the ring system.
Aromatic Ring Carbons (C4, C5, C6, C7): The benzene portion of the indoline scaffold offers multiple positions for substitution. Research on related scaffolds has shown that the addition of substituents, particularly halogens, can be highly influential. For instance, in a study of indolyl-oxazole and -thiazole analogues, the presence of a chlorine atom at the C5 position of the indole (B1671886) ring was found to improve both the potency and cancer cell selectivity of the compounds. nih.gov This suggests that the 5-bromo substitution in 2-(5-Bromoindolin-3-YL)oxazole (B3225661) likely plays a critical role in its biological profile, potentially by enhancing binding affinity through halogen bonding or by modifying its electronic and lipophilic character.
| Position | Type of Substitution | General Impact on Activity/Properties | Reference |
|---|---|---|---|
| N1 | Alkyl, Acyl, Protecting Groups | Modulates stability, solubility, and electronic properties. | nih.gov |
| C5 | Halogen (e.g., -Cl, -Br) | Can enhance potency and target selectivity. | nih.gov |
| Aromatic Ring | Various substituents | Affects bioactivity and pharmacokinetic profiles. | nih.gov |
The saturation of the five-membered ring in indoline, which distinguishes it from its aromatic counterpart indole, has profound structural and functional consequences.
Three-Dimensionality: The 2,3-dihydroindole (indoline) structure is non-planar, conferring a distinct three-dimensional geometry. nih.gov This is in contrast to the flat, aromatic indole ring. researchgate.net This structural rigidity and defined spatial orientation can lead to more specific and higher-affinity interactions with the binding pockets of proteins and enzymes.
Electronic Properties: Indole is an electron-rich aromatic system, while the saturation in indoline alters these electronic characteristics. The sp3-hybridized carbons at the C2 and C3 positions make the indoline scaffold chemically different from indole, influencing its reactivity and potential as a hydrogen bond donor/acceptor. nih.gov This change from a planar, aromatic system to a non-planar, partially saturated one is a key strategy in drug design to optimize pharmacokinetic properties. nih.govresearchgate.net
| Property | Indoline (Saturated) | Indole (Unsaturated) | Reference |
|---|---|---|---|
| Planarity | Non-planar, 3D structure | Planar, aromatic | nih.govresearchgate.net |
| Hybridization | Contains sp3 hybridized carbons (C2, C3) | Fully sp2 hybridized ring system | nih.gov |
| Flexibility | More rigid conformation | Less conformational restriction | nih.gov |
| Use in Drug Design | Valuable scaffold for creating structurally defined molecules. | Widely used privileged scaffold in medicinal chemistry. | nih.govresearchgate.netrsc.org |
SAR of the Oxazole (B20620) Moiety
The oxazole ring is a versatile five-membered heterocycle that is a common feature in many biologically active compounds and natural products. tandfonline.comresearchgate.net Its electronic properties and multiple sites for substitution make it a valuable pharmacophore. nih.gov
The biological activity of oxazole-containing compounds is highly dependent on the substitution pattern on the oxazole ring. tandfonline.comiajps.com The positions C2, C4, and C5 are common points for modification.
C2 Position: This position is often linked to another molecular scaffold, as seen in 2-(5-Bromoindolin-3-YL)oxazole. The C2 position is generally susceptible to nucleophilic substitution, especially if a halogen is present. tandfonline.com The nature of the group at C2 is critical for orienting the rest of the molecule and for direct interactions with target sites.
C4 and C5 Positions: These positions can be substituted to modulate activity, selectivity, and physicochemical properties. The presence of electron-donating groups can activate the ring, particularly at the C5 position, towards electrophilic attack. tandfonline.com SAR studies on various oxazole derivatives reveal that even small changes, such as adding aryl or alkyl groups at these positions, can lead to significant changes in biological potency. nih.gov
| Position | Reactivity | Impact of Substitution | Reference |
|---|---|---|---|
| C2 | Susceptible to nucleophilic substitution. | Crucial for linking scaffolds and target interaction. | tandfonline.com |
| C4 | Can be substituted to fine-tune activity. | Modulates biological potency and selectivity. | nih.gov |
| C5 | Susceptible to electrophilic substitution. | Modulates electronic properties and can enhance potency. | tandfonline.com |
The oxazole ring is an aromatic heterocycle, although it is less aromatic than other rings like thiazole (B1198619). rsc.orgalliedacademies.org This aromaticity is fundamental to its role in molecular interactions.
Non-covalent Interactions: The aromatic nature of the oxazole ring allows it to participate in various non-covalent interactions, such as π–π stacking and hydrophobic interactions, with biological macromolecules like enzymes and receptors. rsc.org These interactions are often key to the molecule's mechanism of action.
Interplay between Indoline and Oxazole Moieties
The combination of the indoline and oxazole rings into a single scaffold results in a molecule where the two components work synergistically. The indoline-oxazole framework is designed so that each moiety fulfills a specific role, leading to enhanced biological activity.
The indoline part often serves as the foundational scaffold, with its three-dimensional structure and substituents (like the 5-bromo group) providing the correct orientation and anchoring within a biological target. nih.govnih.gov The oxazole ring, connected at the C3 position of the indoline, frequently functions as the key pharmacophoric element, engaging in critical binding interactions with the target protein or enzyme. tandfonline.comnih.gov
Studies on hybrid molecules containing both indole/indoline and azole rings demonstrate the effectiveness of this combination. nih.gov For example, research on oxazolyl-indoles has shown that the combination of the two heterocycles, along with specific substitutions, can lead to potent and selective antiproliferative agents. nih.gov The linkage between the two rings creates a specific and relatively rigid conformation that can be optimized for high-affinity binding, a common strategy in rational drug design to improve potency. rsc.org The interplay between the bulky, structurally-defined indoline and the electron-rich, interactive oxazole ring is therefore central to the therapeutic potential of compounds like 2-(5-Bromoindolin-3-YL)oxazole HCl.
Conformational Flexibility and Rigidity of the Hybrid Scaffold
The indoline-oxazole scaffold possesses a degree of conformational flexibility, primarily arising from the rotation around the single bond connecting the indoline and oxazole rings. However, the inherent planarity of the oxazole ring and the partially saturated nature of the indoline ring impose significant conformational constraints. This semi-rigid structure is often advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target. The specific conformation adopted by the molecule will be influenced by the steric and electronic nature of substituents on both ring systems.
Influence of the 5-Bromo Substitution
The presence of a bromine atom at the 5-position of the indoline ring is a critical feature of the molecule, profoundly impacting its chemical and biological characteristics. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of indole-containing compounds. beilstein-archives.org
Electronic Effects (e.g., Inductive and Resonance Contributions)
The bromine atom exerts a dual electronic influence on the indoline ring system. Through its inductive effect, the electronegative bromine atom withdraws electron density from the aromatic ring, a phenomenon that can be observed across various substituted indoles. researchgate.net Conversely, bromine can also contribute electron density to the ring via resonance, although this effect is generally weaker than its inductive pull. The net result of these competing effects is a modification of the electron density distribution across the entire indoline-oxazole scaffold, which can influence the molecule's acidity, basicity, and ability to participate in hydrogen bonding and other intermolecular interactions. Studies on 5-substituted indoles have shown that the nature of the substituent significantly affects their electronic and fluorescence properties. rsc.org
Steric Effects on Molecular Interactions
The bromine atom at the 5-position introduces steric bulk, which can influence how the molecule interacts with its biological target. wikipedia.org This steric hindrance can either be beneficial, by promoting a specific binding conformation and preventing unwanted interactions, or detrimental, by impeding access to the binding site. youtube.combyjus.com The size of the bromine atom can lead to more selective binding, as it may fit snugly into a specific hydrophobic pocket within a protein active site. rsc.org
Potential for Further Chemical Modifications at the Bromo Site
The bromine atom at the 5-position serves as a versatile synthetic handle for further chemical modifications. beilstein-archives.org It can be readily displaced or transformed through various chemical reactions, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. researchgate.netacs.org This allows for the generation of a diverse library of analogs with different substituents at this position, enabling a more detailed exploration of the structure-activity relationship and optimization of the compound's biological activity. For example, 5'-bromo-substituted spiropyrans have been used as precursors for synthesizing other derivatives. mdpi.com
Role of the Hydrochloride Salt in Molecular Interactions and Solvation
The formulation of 2-(5-bromoindolin-3-yl)oxazole as a hydrochloride salt significantly impacts its physicochemical properties, particularly its solubility and how it interacts with its environment. nih.gov
The formation of a hydrochloride salt involves the protonation of a basic nitrogen atom within the molecule, likely the nitrogen of the oxazole ring or the indoline ring, to form a positively charged cation, which is then ionically bonded to the chloride anion. This conversion of a neutral molecule into a salt form generally enhances its aqueous solubility, a crucial factor for drug delivery and bioavailability. nih.gov The increased solubility arises from the favorable ion-dipole interactions between the charged species and water molecules. nih.gov
Advanced Research Perspectives and Future Directions for Indoline Oxazole Systems
Rational Design Principles for Novel Indoline-Oxazole Hybrid Compounds
The design of new indoline-oxazole compounds is increasingly guided by rational, structure-based approaches. By understanding the interactions between these molecules and their biological targets, researchers can design more potent and selective agents. nih.govnih.gov
Key principles in the rational design of these hybrids include:
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural modifications influence biological activity. For instance, in a series of indole-isoxazole hybrids, the type and position of substituents on the indole (B1671886) ring and the carboxamide moiety were found to be critical for their cytotoxic effects on cancer cell lines. nih.gov Similarly, studies on other indole derivatives have shown that substitutions at specific positions can enhance potency and selectivity. nih.gov
Target-Oriented Design: Designing compounds to interact with specific molecular targets is a powerful strategy. For example, indole-fused benzooxazepines have been designed as potential anti-tumor agents. researchgate.net The design of dual inhibitors, such as those targeting both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), represents another rational approach to developing anti-inflammatory agents from indoline-based scaffolds. nih.govacs.org
Pharmacophore Modeling: This computational technique helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. A ligand-based pharmacophore model was used to discover a new class of TGR5 agonists based on a 4,5-dihydro-1,2,4-oxadiazole core. nih.gov
Bioisosteric Replacement: This involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing an oxazole (B20620) ring with a thiazole (B1198619) has been shown to enhance the antiproliferative activity of certain compounds. nih.gov
| Compound Class | Design Principle | Key Findings | Reference |
|---|---|---|---|
| Indole-isoxazole hybrids | SAR | Substituents on indole and carboxamide are crucial for anticancer activity. | nih.gov |
| Indoline-based dual inhibitors | Target-Oriented Design | Simultaneous inhibition of 5-LOX and sEH for anti-inflammatory effects. | nih.govacs.org |
| 4,5-dihydro-1,2,4-oxadiazoles | Pharmacophore Modeling | Discovery of potent TGR5 agonists. | nih.gov |
| Oxazolyl/Thiazolyl-indoles | Bioisosteric Replacement | Thiazole substitution enhances antiproliferative activity. | nih.gov |
Optimization Strategies for Enhanced Molecular Properties
Once a lead compound is identified, optimization strategies are employed to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile.
Common optimization strategies include:
Structural Modification: Systematic modification of the lead compound's structure is a primary optimization method. In the development of indolyl-imidazopyridine tubulin inhibitors, modifying the site of indole attachment to the core motif led to a compound with improved cytotoxic potency and metabolic stability. nih.gov
Introduction of Specific Functional Groups: The addition of certain functional groups can significantly alter a molecule's properties. For example, the presence of a chlorine substituent at the 5-position of the indole ring in a series of oxazolyl- and thiazolyl-indoles improved both the potency and cancer selectivity of the compounds. nih.gov
Improving Metabolic Stability: Enhancing a compound's resistance to metabolic degradation is crucial for its in vivo efficacy. In one study, the adjustment from a 5-indolyl to a 6-indolyl substituent on an imidazopyridine core improved both antitumor efficacy and metabolic stability in human and mouse liver microsomes. nih.gov
Exploration of the Indoline-Oxazole Scaffold in Diverse Chemical and Biological Contexts
The versatility of the indoline-oxazole scaffold allows for its exploration in a wide range of chemical and biological applications beyond a single therapeutic area. acs.orgresearchgate.net
Anticancer Activity: A significant area of research for indoline-oxazole and related hybrids is in oncology. nih.govresearchgate.netresearchgate.net These compounds have shown promise as inhibitors of various cancer-related targets, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov For example, some indole-isoxazole hybrids have been shown to induce cell cycle arrest in cancer cells. nih.gov
Antimicrobial and Antifungal Activity: The indole nucleus is a component of many compounds with antimicrobial and antifungal properties. researchgate.netnih.gov Researchers have synthesized indole derivatives that show promising activity against various bacterial and fungal strains. researchgate.netnih.gov
Anti-inflammatory Activity: Indoline-based compounds are being investigated as anti-inflammatory agents. nih.govacs.org The development of dual inhibitors of 5-LOX and sEH is a notable example in this area. nih.govacs.org
Other Therapeutic Areas: The broad biological activity of oxazole and indole derivatives suggests their potential in other therapeutic areas as well, including as antidiabetic, antioxidant, and antiviral agents. researchgate.netnih.govnih.gov
Development of Novel and Sustainable Synthetic Methodologies for Indoline-Oxazole Derivatives
The development of efficient and environmentally friendly synthetic methods is crucial for the advancement of indoline-oxazole research. acs.org
Recent progress in this area includes:
One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in a single vessel, offer a more efficient and less wasteful approach to synthesis. A one-pot Friedel–Crafts/Robinson–Gabriel synthesis has been developed to create the indole-oxazole scaffold. acs.org
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of indole and oxazole derivatives. unica.ittandfonline.com This includes the use of microwave irradiation, which can lead to faster reactions and higher yields, and mechanochemistry, a solvent-free method that reduces waste. unica.ittandfonline.com Sonochemistry, the use of ultrasound to promote chemical reactions, is another green technique being explored for the synthesis of oxazoles and other heterocycles. nih.gov
Multicomponent Reactions: These reactions, in which three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. A sustainable multicomponent reaction has been developed for the synthesis of indoles from readily available starting materials. rsc.org
Catalytic Methods: The use of catalysts can enable new and more efficient synthetic transformations. Palladium-catalyzed reactions, for instance, have been employed for the C-H functionalization of azoles. acs.org
| Methodology | Description | Example Application | Reference |
|---|---|---|---|
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Friedel–Crafts/Robinson–Gabriel synthesis of the indole-oxazole scaffold. | acs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Synthesis of 3-(3-oxoaryl) indole derivatives. | tandfonline.com |
| Mechanochemistry | Solvent-free synthesis using mechanical force. | Fischer indolisation to synthesize indoles and indolines. | unica.it |
| Sonochemistry | Use of ultrasound to promote reactions. | Synthesis of isoxazoles via cycloaddition reactions. | nih.gov |
| Multicomponent Reactions | Three or more reactants combine in a single step. | Synthesis of indoles from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Indoline-Oxazole Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in drug discovery and development, with the potential to significantly accelerate research on indoline-oxazole systems. nih.govresearchgate.net
Applications of AI and ML in this field include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity of new, untested compounds. nih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources. For example, a quantitative structure-activity relationship (QSAR) model was developed using a machine learning approach to predict the anticancer activity of thiazole derivatives. nih.gov
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. These models can learn the underlying patterns in chemical data and generate novel structures that are likely to be active against a specific target.
Optimizing Synthesis: AI can be used to predict the optimal reaction conditions for synthesizing a particular compound, leading to higher yields and purer products.
Analyzing Complex Biological Data: The practice of oncology involves analyzing vast amounts of data, and machine learning methods can help to identify patterns and make predictions that can inform clinical decision-making. nih.gov
While the direct application of AI to "2-(5-Bromoindolin-3-YL)oxazole hcl" is not yet widely reported, the broader trends in drug discovery suggest that these computational approaches will play an increasingly important role in the future of indoline-oxazole research. researchgate.netrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
